2-(4-Fluorophenyl)ethyl acetate
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-8(12)13-7-6-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOAJJRKFOKTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307389 | |
| Record name | 2-(4-fluorophenyl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59163-74-5 | |
| Record name | NSC190960 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-fluorophenyl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)ethyl acetate can be achieved through several methods. One common method involves the esterification of 4-fluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the reaction of 4-fluorophenylacetyl chloride with ethanol in the presence of a base such as pyridine. This method also yields this compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)ethyl acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 4-Fluorophenylacetic acid
Reduction: 2-(4-Fluorophenyl)ethanol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 2-(4-Fluorophenyl)ethyl acetate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its fluorine substitution enhances the lipophilicity of the resulting molecules, which is critical for improving bioavailability and efficacy. Notably, it has been implicated in the synthesis of compounds that exhibit significant biological activity, including potential drug candidates for treating conditions such as cancer and neurological disorders .
Case Study: Drug Development
Research has demonstrated that derivatives of this compound can act as positive allosteric modulators (PAMs) in receptor systems. For example, a series of benzo[d]imidazole derivatives incorporating this compound showed improved metabolic stability and reduced toxicity profiles, indicating its potential in developing safer therapeutic agents .
Synthetic Organic Chemistry
The compound serves as a valuable building block in synthetic organic chemistry. It is employed to create complex organic molecules through various reactions, including nucleophilic substitutions and coupling reactions. Its reactivity allows for the efficient construction of diverse molecular architectures .
Applications in Synthesis
- Nucleophilic Reactions : this compound can participate in nucleophilic substitutions to form new carbon-carbon bonds.
- Synthesis of Functionalized Compounds : It is used to synthesize functionalized arylpyrimidine derivatives, which are important for developing novel materials and pharmaceuticals .
Materials Science
In materials science, this compound is incorporated into specialty polymers and coatings. Its unique chemical structure contributes to enhanced properties such as durability, resistance to environmental degradation, and improved mechanical strength .
Example: Coating Formulations
The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical properties, making it suitable for applications in protective coatings and advanced material formulations.
Biochemical Research
Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its ability to modify biochemical pathways makes it a useful tool for investigating the mechanisms of action of various enzymes and receptors .
Research Insights
Studies have indicated that compounds derived from this compound can influence enzyme activity, providing insights into potential therapeutic targets for drug development.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)ethyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes such as esterases, leading to the formation of 4-fluorophenylacetic acid and ethanol. The fluorine atom on the phenyl ring can influence the compound’s binding affinity to various receptors and enzymes, thereby modulating its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorine Substitution
Key structural analogues differ in fluorine substitution patterns or ester modifications. The following table summarizes their properties:
Key Observations :
- Fluorine Position : Meta-substituted derivatives (e.g., CAS 587-47-3) exhibit distinct electronic profiles compared to para-substituted analogues, impacting their reactivity in cross-coupling reactions .
- Ester Group : Methyl esters (e.g., CAS 34837-84-8) are more volatile but less lipophilic than ethyl esters, influencing their pharmacokinetics .
- Phenoxy vs. Phenyl Linkers: Ethyl 2-(4-fluorophenoxy)acetate (CAS 2248-56-8) demonstrates higher polarity due to the ether oxygen, making it more water-soluble .
Derivatives with Additional Functional Groups
- Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0): Incorporates methoxy groups at ortho positions, enhancing steric bulk and altering UV absorption properties .
Biological Activity
2-(4-Fluorophenyl)ethyl acetate, with the chemical formula C10H11FO2, is an organic compound that has garnered attention for its various biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
This compound is a colorless liquid known for its pleasant odor. It can be synthesized through several methods, including:
- Esterification : Reacting 4-fluorophenylacetic acid with ethanol in the presence of sulfuric acid.
- Acylation : Using 4-fluorophenylacetyl chloride with ethanol in the presence of a base like pyridine.
These methods yield high-purity products suitable for further applications in research and industry.
The biological activity of this compound is primarily attributed to its metabolic conversion into 4-fluorophenylacetic acid and ethanol by esterases. The fluorine atom on the phenyl ring enhances the compound's binding affinity to various receptors and enzymes, influencing its pharmacological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives containing fluorine atoms have shown enhanced inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the fluorine atom can enhance lipophilicity and alter membrane permeability, contributing to their effectiveness .
Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties. It serves as a precursor for synthesizing potential drug candidates aimed at treating inflammatory conditions. The mechanism involves modulation of inflammatory pathways through inhibition of specific enzymes involved in the inflammatory response .
Potential in Drug Development
The compound has been investigated as a template for designing new pharmaceuticals due to its favorable biological profile. For instance, derivatives have been synthesized to enhance metabolic stability and reduce toxicity while maintaining efficacy against target enzymes .
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Inflammatory Response Modulation :
-
Fluorinated Compounds in Drug Design :
- A comprehensive review highlighted the role of fluorinated compounds in enhancing drug properties such as bioavailability and metabolic stability. The introduction of fluorine at strategic positions was shown to improve the pharmacokinetic profiles of several drug candidates derived from this compound .
Comparison with Similar Compounds
| Compound | Biological Activity | Unique Attributes |
|---|---|---|
| 4-Fluorophenylacetic Acid | Anti-inflammatory | Direct metabolite of 2-(4-FEA) |
| 2-(4-Fluorophenyl)ethanol | Antimicrobial | Reduced toxicity compared to esters |
| 4-Fluorophenylacetyl Chloride | Reactive intermediate | High reactivity in acylation |
Q & A
Q. What are the common synthetic routes for preparing 2-(4-fluorophenyl)ethyl acetate?
Methodological Answer: The compound is typically synthesized via esterification of 2-(4-fluorophenyl)ethanol with acetic anhydride or acetyl chloride under acidic catalysis. Alternatively, intermediates like ethyl 2-(N-(4-fluorophenyl)sulfamoyl)acetate can be hydrolyzed to yield the carboxylic acid derivative, which may undergo further derivatization . For example, ethyl 2-(N-(4-fluorophenyl)sulfamoyl)acetate (3c) is synthesized by reacting 4-fluoroaniline with ethyl 2-(chlorosulfonyl)acetate, achieving 79% yield after purification via recrystallization .
Q. How is purification typically achieved for this compound and its intermediates?
Methodological Answer: Flash column chromatography using gradients of ethyl acetate/hexane (e.g., 0–100% ethyl acetate) is standard for isolating intermediates . For example, regioisomeric mixtures of benzo[d]imidazole derivatives were purified using heptane/ethyl acetate gradients, yielding 55% after crystallization from methanol . Saturated NaHCO₃ and brine washes are also employed to remove acidic or polar impurities during workup .
Q. What spectroscopic methods are used to characterize this compound?
Methodological Answer: 1H NMR and HRMS are critical for structural confirmation. For instance, 2-(N-(4-fluorophenyl)sulfamoyl)acetic acid (4c) exhibits distinct NMR signals at δ 4.06 (s, CH₂) and δ 7.17–7.28 (m, Ar-H), with HRMS data matching theoretical [M-H]⁻ values (found: 234.0182; calcd: 233.0158) . LC-MS is used to verify regioisomeric purity, as seen in benzo[d]imidazole derivatives (e.g., [M+H]+ calcd: 285.099; found: 285.38) .
Advanced Research Questions
Q. How can researchers address low yields in the hydrolysis of ethyl ester intermediates to carboxylic acids?
Methodological Answer: Optimize reaction conditions by adjusting temperature, solvent, and base concentration. For example, hydrolysis of ethyl 2-(2-(4-fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetate (3) using 1 M NaOH in ethanol at reflux achieved 55% yield after crystallization . Incomplete hydrolysis may require extended reaction times or alternative bases (e.g., LiOH in THF/water) to improve conversion.
Q. How should researchers handle contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Cross-validate using complementary techniques. For example, if HRMS discrepancies arise (e.g., observed vs. theoretical mass), repeat measurements under high-resolution conditions or use 13C NMR to confirm carbonyl/aromatic carbon environments . For regioisomeric mixtures (e.g., inseparable methyl-benzo[d]imidazole derivatives), employ NOESY or 2D-COSY to distinguish substituent positions .
Q. What strategies mitigate challenges in isolating regioisomers or byproducts during synthesis?
Methodological Answer: Use orthogonal purification methods. For instance, inseparable regioisomers of ethyl 2-(2-(4-fluorophenyl)-5/6-methyl-benzo[d]imidazole-1-yl)acetate were resolved via crystallization from methanol, though yields dropped to 50% . Alternatively, employ preparative HPLC with chiral columns for enantiomeric separation .
Q. How can reaction scalability be improved without compromising purity?
Methodological Answer: Scale-up requires optimizing solvent volumes and catalyst loading. For example, the synthesis of this compound derivatives using PtO2 or Ru/C catalysts in ethanol/HCl achieved scalable yields (43–81%) . Continuous-flow systems may also enhance reproducibility for steps like Suzuki-Miyaura couplings, as seen in boronate ester intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
